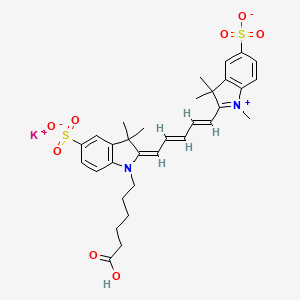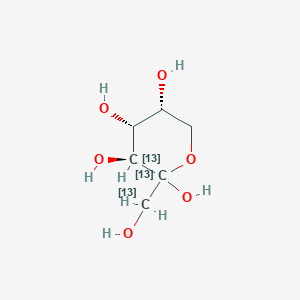
D-Fructose-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Fructose-13C3: is a stable isotope-labeled compound of D-Fructose, where three carbon atoms are replaced with the isotope carbon-13The isotope-labeled version, this compound, is primarily used in scientific research as a tracer for metabolic studies and other biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of D-Fructose-13C3 involves the incorporation of carbon-13 into the D-Fructose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of D-Fructose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The process involves the use of carbon-13 labeled glucose, which is then enzymatically converted to this compound. The production process is designed to achieve high purity and yield of the labeled compound .
Chemical Reactions Analysis
Types of Reactions: D-Fructose-13C3 undergoes various chemical reactions similar to its unlabeled counterpart, D-Fructose. These reactions include:
Oxidation: this compound can be oxidized to form D-Glucose-13C3 and other oxidation products.
Reduction: It can be reduced to form sugar alcohols such as D-Sorbitol-13C3.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions to form various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like acetic anhydride and sulfuric acid are commonly used for substitution reactions
Major Products: The major products formed from these reactions include D-Glucose-13C3, D-Sorbitol-13C3, and various substituted derivatives of this compound .
Scientific Research Applications
Chemistry: D-Fructose-13C3 is used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism. It helps in tracking the incorporation and transformation of fructose in various biochemical processes .
Biology: In biological research, this compound is used to study the interactions between gut microbiota and host metabolism. It helps in identifying the metabolic pathways and the role of fructose in different biological systems .
Medicine: this compound is used in medical research to study the effects of fructose on metabolic disorders such as diabetes and obesity. It helps in understanding the metabolic fate of fructose and its impact on human health .
Industry: In the food and beverage industry, this compound is used as a reference standard for quality control and analytical testing. It helps in ensuring the accuracy and consistency of fructose content in various products .
Mechanism of Action
D-Fructose-13C3 exerts its effects by participating in the same metabolic pathways as unlabeled D-Fructose. It is metabolized by enzymes such as fructokinase and aldolase, leading to the formation of intermediates like fructose-1-phosphate and glyceraldehyde-3-phosphate. These intermediates enter various metabolic pathways, including glycolysis and gluconeogenesis .
Molecular Targets and Pathways:
Fructokinase: Catalyzes the phosphorylation of this compound to fructose-1-phosphate.
Aldolase: Cleaves fructose-1-phosphate to form glyceraldehyde-3-phosphate and dihydroxyacetone phosphate.
Glycolysis and Gluconeogenesis: The intermediates formed enter these pathways, contributing to energy production and glucose synthesis
Comparison with Similar Compounds
D-Glucose-13C3: Another isotope-labeled monosaccharide used in metabolic studies.
D-Sorbitol-13C3: A sugar alcohol derived from the reduction of D-Fructose-13C3.
D-Mannose-13C3: An isotope-labeled hexose similar to this compound
Uniqueness: this compound is unique due to its specific labeling with carbon-13, which allows for precise tracking and analysis in metabolic studies. Its natural occurrence in plants and its role in various metabolic pathways make it a valuable tool in research .
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(3S,4R,5R)-2-(hydroxy(113C)methyl)(2,3-13C2)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i2+1,5+1,6+1 |
InChI Key |
LKDRXBCSQODPBY-HEBPFTOOSA-N |
Isomeric SMILES |
C1[C@H]([C@H]([13C@@H]([13C](O1)([13CH2]O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



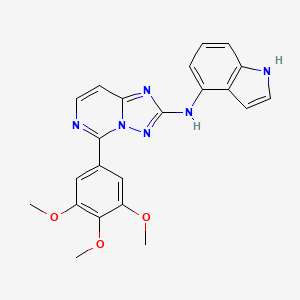


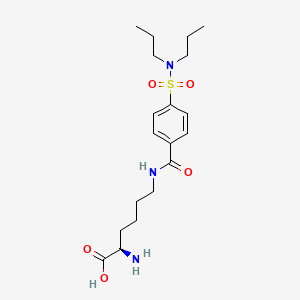
![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-6-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-c]pyrimidin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12377167.png)
![(2S)-4-methyl-N-[(E,2S)-4-nitro-1-[(3S)-2-oxopyrrolidin-3-yl]but-3-en-2-yl]-2-[[(E)-3-phenylprop-2-enoyl]amino]pentanamide](/img/structure/B12377170.png)
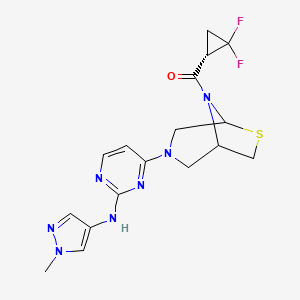
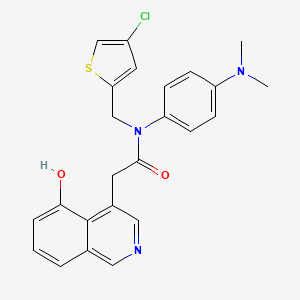
![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
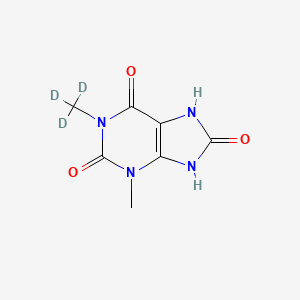
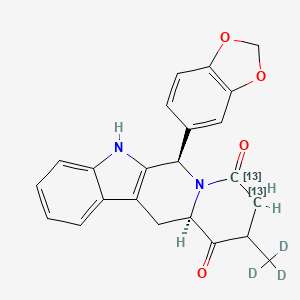
![tripotassium;(2Z)-2-[(E)-3-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12377213.png)
